DNP-X, SE: A Comprehensive Technical Guide for Researchers
DNP-X, SE: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-X, SE, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester, is a versatile amine-reactive labeling reagent with significant applications in biological research and diagnostics.[1][2][3] Its utility stems from two primary properties: the dinitrophenyl (DNP) group acts as a hapten, enabling sensitive detection with anti-DNP antibodies, and it can function as an effective quencher in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3][4]
This technical guide provides an in-depth overview of DNP-X, SE, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in immunoassays and oxidative stress detection. The inclusion of a seven-atom aminohexanoyl spacer ('X') between the DNP moiety and the succinimidyl ester group enhances the accessibility of the DNP hapten for antibody binding.[5]
Core Properties and Specifications
DNP-X, SE is a valuable tool for covalently labeling proteins, peptides, and amine-modified oligonucleotides. The succinimidyl ester (SE) group reacts efficiently with primary amines under slightly basic conditions to form stable amide bonds.[6]
Chemical and Physical Properties
| Property | Value | Reference |
| Full Chemical Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester | [1][2] |
| Molecular Weight | 394.34 g/mol | [3] |
| CAS Number | 82321-04-8 | [1] |
| Appearance | Yellow crystalline solid | [7] |
| Solubility | Soluble in anhydrous DMSO or DMF | [1] |
| Absorption Maximum (λmax) | 360-400 nm | [1] |
Storage and Handling
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C, protected from light and moisture | [1] |
| Stock Solution Stability | Prepare fresh in anhydrous DMSO or DMF. Solutions are unstable. | [1][3] |
| Long-term Storage of Stock | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month (protect from light). | [2] |
Mechanism of Action and Reaction Scheme
The primary utility of DNP-X, SE lies in its ability to covalently attach the DNP hapten to biomolecules. The succinimidyl ester is a highly reactive group that readily acylates primary amines, such as the N-terminus of proteins or the epsilon-amine of lysine residues.
Caption: Reaction of DNP-X, SE with a primary amine on a biomolecule.
Experimental Protocols
General Protocol for Protein Labeling
This protocol is a general guideline for labeling antibodies (e.g., IgG) and can be adapted for other proteins.
Materials:
-
DNP-X, SE
-
Anhydrous DMSO or DMF
-
Protein to be labeled (at a concentration of 2-10 mg/mL)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[1]
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[8]
-
Prepare DNP-X, SE Stock Solution: Immediately before use, dissolve DNP-X, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Reaction: While stirring, slowly add a 10-20 fold molar excess of the DNP-X, SE solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
Purification: Remove unreacted DNP-X, SE and byproducts by gel filtration or dialysis against an appropriate buffer (e.g., PBS).[1]
General Protocol for Amine-Modified Oligonucleotide Labeling
Materials:
-
DNP-X, SE
-
Anhydrous DMSO
-
Amine-modified oligonucleotide
-
Labeling Buffer: 0.1 M tetraborate buffer, pH 8.5[9]
Procedure:
-
Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.
-
Prepare DNP-X, SE Solution: Dissolve 160 µg of DNP-X, SE in DMSO for every 100 µg of oligonucleotide.[6][9]
-
Reaction: Add the DNP-X, SE solution to the oligonucleotide solution and mix well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Purification: Purify the labeled oligonucleotide from the reaction mixture using ethanol precipitation followed by gel electrophoresis or reverse-phase HPLC.[8]
Caption: Workflow for labeling a protein with DNP-X, SE.
Applications in Research
Immunoassays
A primary application of DNP-X, SE is in the development of immunoassays. Biomolecules labeled with DNP can be detected with high sensitivity using anti-DNP antibodies. This is particularly useful when a direct antibody to the target molecule is not available or when developing a universal detection system.
Caption: Detection of an analyte using a DNP-labeled probe and an anti-DNP antibody.
Förster Resonance Energy Transfer (FRET)
DNP-X, SE can act as an excellent FRET quencher, particularly when paired with donor fluorophores such as tryptophan (Trp) or tyrosine (Tyr).[1][2][3][4] This property is leveraged in the design of FRET-based assays for monitoring enzymatic activity, such as proteases. In a typical assay, a peptide substrate is labeled with a donor fluorophore and DNP as the quencher. Cleavage of the peptide by a protease separates the donor and quencher, resulting in an increase in fluorescence.
| FRET Pair | Förster Distance (R₀) | Reference |
| MCA/DNP | 36.5 Å | [10] |
| ACC/DNP | 34.7 Å | [10] |
MCA: (7-Methoxycoumarin-4-yl)acetyl; ACC: 7-amino-4-carbamoylmethylcoumarin
Detection of Oxidative Stress
While DNP-X, SE itself is not a direct probe for oxidative stress, the DNP hapten is central to a common method for detecting protein carbonylation, a marker of oxidative damage. In this method, carbonylated proteins are derivatized with 2,4-dinitrophenylhydrazine (DNPH), which introduces a DNP moiety onto the protein. These DNP-adducts can then be detected using anti-DNP antibodies in techniques like ELISA or Western blotting.[11]
References
- 1. DNP-X, SE | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Aminohexanoic acid, DNP [anaspec.com]
- 5. Invitrogen DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. biotium.com [biotium.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and Localization of Markers of Oxidative Stress by In Situ Methods: Application in the Study of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
